Ovatodiolide

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

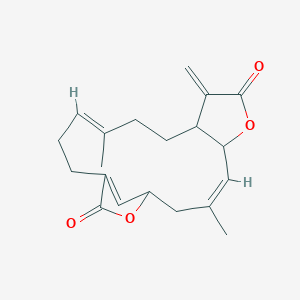

from Anisomeles indica; structure in first source

Properties

CAS No. |

3484-37-5 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1S,3E,5R,9S,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |

InChI |

InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3/b12-5+,13-10+/t16-,17-,18+/m0/s1 |

InChI Key |

KTYZKXFERQUCPX-SIKGVNBJSA-N |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@H](C/C(=C/[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)/C)OC2=O |

Canonical SMILES |

CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |

Appearance |

Solid powder |

Other CAS No. |

3484-37-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ovatodiolide; |

Origin of Product |

United States |

Foundational & Exploratory

Ovatodiolide: A Technical Guide to its Discovery, Natural Sources, and Biological Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide is a macrocyclic diterpenoid belonging to the cembrane (B156948) class of natural products. Since its discovery, it has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and biological characterization, and a visualization of its interaction with key cellular signaling pathways.

Discovery and Initial Characterization

This compound was first isolated in 1981 by a team of Japanese researchers led by H. Itokawa. The compound was discovered during a phytochemical investigation of Anisomeles ovata, a plant used in traditional medicine. The initial characterization of this compound was achieved through a combination of spectroscopic techniques, which were instrumental in elucidating its unique macrocyclic structure.

The discovery of this compound marked a significant milestone in the study of cembrane diterpenoids and paved the way for extensive research into its biological activities and potential therapeutic applications.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family.[1][2] This aromatic herb is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating a variety of ailments.[2] this compound has been isolated from various parts of the plant, with the aerial parts, including the leaves and stems, being the most common sources.[3]

Quantitative Analysis of this compound Content

The yield of this compound from Anisomeles indica can vary depending on the extraction method and the specific plant material used. Modern extraction techniques have focused on optimizing the recovery of this valuable compound. One effective method involves the use of 95% ethanol (B145695) as the extraction solvent.[4][5]

| Plant Source | Plant Part | Extraction Solvent | This compound Content in Crude Extract (% w/w) | Final Yield (mg/g of dried plant material) | Reference |

| Anisomeles indica | Aerial Parts | 95% Ethanol | 35.9% | 0.29 ± 0.02 | [4][5] |

| Anisomeles indica | Aerial Parts | 75% Ethanol | 28.63% | Not Reported | [4][5] |

| Anisomeles indica | Aerial Parts | 50% Ethanol | 28.52% | Not Reported | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Anisomeles indica

This protocol is based on an optimized method utilizing solvent extraction followed by centrifugal partition chromatography (CPC).[4][6]

4.1.1. Materials and Reagents:

-

Dried and powdered aerial parts of Anisomeles indica

-

95% Ethanol

-

n-Hexane

-

Ethyl acetate

-

Water (deionized)

-

Rotary evaporator

-

Centrifugal Partition Chromatography (CPC) system

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

4.1.2. Extraction Procedure:

-

Macerate 1 kg of dried, powdered Anisomeles indica aerial parts in 5 L of 95% ethanol at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

4.1.3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with n-hexane.

-

Collect the n-hexane fraction and concentrate it using a rotary evaporator. This fraction will be enriched with this compound.[4]

4.1.4. Centrifugal Partition Chromatography (CPC) Purification:

-

Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v).[4]

-

Dissolve the concentrated n-hexane fraction in the solvent system.

-

Load the sample onto the CPC system.

-

Perform the separation in the ascending mode, using the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.

-

Monitor the eluent at 222 nm and collect the fractions containing this compound.[4]

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Confirm the purity of the isolated this compound using HPLC analysis. A purity of >95% is typically achieved with this method.[4][6]

Investigation of NF-κB Signaling Inhibition

This protocol describes a Western blot analysis to assess the effect of this compound on the NF-κB signaling pathway in a cancer cell line.[7][8]

4.2.1. Materials and Reagents:

-

Pancreatic cancer cell line (e.g., Mia-PaCa2)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-IKKα/β, anti-IKKα/β, anti-p65 (NF-κB), and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

4.2.2. Procedure:

-

Seed Mia-PaCa2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[7]

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the effect of this compound on the phosphorylation and total protein levels of the target proteins in the NF-κB pathway.[7][8]

Assessment of STAT3 Phosphorylation

This protocol outlines a Western blot analysis to determine the effect of this compound on STAT3 phosphorylation.[9][10]

4.3.1. Materials and Reagents:

-

Pancreatic cancer cell line (e.g., Mia-PaCa2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagents

4.3.2. Procedure:

-

Culture and treat Mia-PaCa2 cells with different concentrations of this compound as described in the NF-κB protocol.[10]

-

Prepare cell lysates and determine protein concentrations.

-

Perform SDS-PAGE and Western blotting as previously described.

-

Probe the membranes with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use β-actin as a loading control.[11][12]

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect and quantify the protein bands to assess the inhibitory effect of this compound on STAT3 phosphorylation.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Conclusion

This compound, a cembrane diterpenoid primarily sourced from Anisomeles indica, continues to be a compound of significant interest for drug development. Its discovery and subsequent investigation have revealed a molecule with potent and diverse biological activities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working on the isolation, characterization, and mechanistic evaluation of this compound and its analogs. Further research into this fascinating natural product holds promise for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new macrocyclic diterpenoid from Anisomeles indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Ovatodiolide: A Technical Guide to its Discovery, Natural Sources, and Biological Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide is a macrocyclic diterpenoid belonging to the cembrane class of natural products. Since its discovery, it has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and biological characterization, and a visualization of its interaction with key cellular signaling pathways.

Discovery and Initial Characterization

This compound was first isolated in 1981 by a team of Japanese researchers led by H. Itokawa. The compound was discovered during a phytochemical investigation of Anisomeles ovata, a plant used in traditional medicine. The initial characterization of this compound was achieved through a combination of spectroscopic techniques, which were instrumental in elucidating its unique macrocyclic structure.

The discovery of this compound marked a significant milestone in the study of cembrane diterpenoids and paved the way for extensive research into its biological activities and potential therapeutic applications.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family.[1][2] This aromatic herb is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating a variety of ailments.[2] this compound has been isolated from various parts of the plant, with the aerial parts, including the leaves and stems, being the most common sources.[3]

Quantitative Analysis of this compound Content

The yield of this compound from Anisomeles indica can vary depending on the extraction method and the specific plant material used. Modern extraction techniques have focused on optimizing the recovery of this valuable compound. One effective method involves the use of 95% ethanol as the extraction solvent.[4][5]

| Plant Source | Plant Part | Extraction Solvent | This compound Content in Crude Extract (% w/w) | Final Yield (mg/g of dried plant material) | Reference |

| Anisomeles indica | Aerial Parts | 95% Ethanol | 35.9% | 0.29 ± 0.02 | [4][5] |

| Anisomeles indica | Aerial Parts | 75% Ethanol | 28.63% | Not Reported | [4][5] |

| Anisomeles indica | Aerial Parts | 50% Ethanol | 28.52% | Not Reported | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of this compound from Anisomeles indica

This protocol is based on an optimized method utilizing solvent extraction followed by centrifugal partition chromatography (CPC).[4][6]

4.1.1. Materials and Reagents:

-

Dried and powdered aerial parts of Anisomeles indica

-

95% Ethanol

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

Rotary evaporator

-

Centrifugal Partition Chromatography (CPC) system

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

4.1.2. Extraction Procedure:

-

Macerate 1 kg of dried, powdered Anisomeles indica aerial parts in 5 L of 95% ethanol at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

4.1.3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with n-hexane.

-

Collect the n-hexane fraction and concentrate it using a rotary evaporator. This fraction will be enriched with this compound.[4]

4.1.4. Centrifugal Partition Chromatography (CPC) Purification:

-

Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v).[4]

-

Dissolve the concentrated n-hexane fraction in the solvent system.

-

Load the sample onto the CPC system.

-

Perform the separation in the ascending mode, using the lower aqueous phase as the mobile phase at a flow rate of 10 mL/min.

-

Monitor the eluent at 222 nm and collect the fractions containing this compound.[4]

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Confirm the purity of the isolated this compound using HPLC analysis. A purity of >95% is typically achieved with this method.[4][6]

Investigation of NF-κB Signaling Inhibition

This protocol describes a Western blot analysis to assess the effect of this compound on the NF-κB signaling pathway in a cancer cell line.[7][8]

4.2.1. Materials and Reagents:

-

Pancreatic cancer cell line (e.g., Mia-PaCa2)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-IKKα/β, anti-IKKα/β, anti-p65 (NF-κB), and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

4.2.2. Procedure:

-

Seed Mia-PaCa2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.[7]

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to the loading control (β-actin) to determine the effect of this compound on the phosphorylation and total protein levels of the target proteins in the NF-κB pathway.[7][8]

Assessment of STAT3 Phosphorylation

This protocol outlines a Western blot analysis to determine the effect of this compound on STAT3 phosphorylation.[9][10]

4.3.1. Materials and Reagents:

-

Pancreatic cancer cell line (e.g., Mia-PaCa2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagents

4.3.2. Procedure:

-

Culture and treat Mia-PaCa2 cells with different concentrations of this compound as described in the NF-κB protocol.[10]

-

Prepare cell lysates and determine protein concentrations.

-

Perform SDS-PAGE and Western blotting as previously described.

-

Probe the membranes with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use β-actin as a loading control.[11][12]

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect and quantify the protein bands to assess the inhibitory effect of this compound on STAT3 phosphorylation.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Conclusion

This compound, a cembrane diterpenoid primarily sourced from Anisomeles indica, continues to be a compound of significant interest for drug development. Its discovery and subsequent investigation have revealed a molecule with potent and diverse biological activities. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working on the isolation, characterization, and mechanistic evaluation of this compound and its analogs. Further research into this fascinating natural product holds promise for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new macrocyclic diterpenoid from Anisomeles indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 phosphorylation at tyrosine 705 and serine 727 differentially regulates mouse ESC fates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isolation of Ovatodiolide from Anisomeles indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ovatodiolide, a bioactive diterpenoid, from the medicinal plant Anisomeles indica. The methodologies detailed herein are based on established scientific literature and are intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

This compound, a cembrane-type diterpenoid, is a prominent secondary metabolite found in Anisomeles indica (L.) Kuntze.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This guide outlines a robust and efficient protocol for the isolation of high-purity this compound and provides insights into its mechanism of action through various signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound from Anisomeles indica.

Table 1: Extraction Yield and this compound Content

| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |

| 0:100 (Water) | Not specified | Low |

| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |

| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |

| 95:5 | Not specified in yield table, but selected as optimal | 35.9 |

Data compiled from a study by Lien et al. (2022).[1]

Table 2: Purification of this compound from 95% Ethanol (B145695) Extract

| Purification Step | Purity of this compound (%) | Final Yield (mg/g of dried plant powder) |

| n-Hexane Fractionation | 35.9 | Not applicable |

| Centrifugal Partition Chromatography (CPC) | >95.0 (specifically 95.6) | 0.29 ± 0.02 |

Data compiled from a study by Lien et al. (2022).[1]

Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

| AGS (Human Gastric Cancer) | 24 | 13.02 |

| AGS (Human Gastric Cancer) | 48 | 6.18 |

| PANC-1 (Pancreatic Cancer) | 24 | 4.14 |

| Mia-PaCa2 (Pancreatic Cancer) | 24 | 6.11 |

| HPDE-E6E7 (Pancreatic Duct Epithelial) | 24 | 9.83 |

Data for AGS cells from Lien et al. (2022)[1][3] and for Pancreatic cells from a 2016 study.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.

-

Plant Material Preparation : The aerial parts of Anisomeles indica are collected, air-dried, and then oven-dried at 50°C. The dried material is pulverized to a 40-mesh powder.[1]

-

Solvent Extraction :

-

Solvent Partitioning : The crude 95% ethanol extract is sequentially partitioned with solvents of different polarities. The n-hexane fraction, which is enriched with this compound (approximately 35.9% purity), is collected for further purification.[1][3]

-

Centrifugal Partition Chromatography (CPC) :

-

Solvent System Selection : A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v) is used.[1][3]

-

CPC Operation :

-

The CPC column is first filled with the lower aqueous phase (stationary phase).[1]

-

The n-hexane fraction (sample) is dissolved in the solvent mixture and injected into the system.[1]

-

The upper organic phase is used as the mobile phase and is pumped through the column at a flow rate of 10 mL/min.[1]

-

The elution is monitored by UV detection at 222 nm.[1]

-

-

Fraction Collection : Fractions containing pure this compound are collected, combined, and concentrated in vacuo. The resulting product is then freeze-dried to obtain this compound with a purity of over 95%.[1]

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and some of the key signaling pathways it modulates.

Caption: Experimental workflow for the isolation of this compound.

Caption: this compound-induced ROS-dependent signaling pathway.

Caption: this compound's modulation of STAT3 and NF-κB pathways.

This guide provides a solid foundation for the isolation and preliminary biological evaluation of this compound from Anisomeles indica. The detailed protocols and summarized data are intended to streamline the research process for scientists and professionals in the field of drug development. The elucidation of its signaling pathways further underscores its potential as a therapeutic agent.

References

- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9801918B2 - Methods of treatment using extracts of Anisomeles heyneana - Google Patents [patents.google.com]

An In-depth Technical Guide on the Isolation of Ovatodiolide from Anisomeles indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of ovatodiolide, a bioactive diterpenoid, from the medicinal plant Anisomeles indica. The methodologies detailed herein are based on established scientific literature and are intended to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

This compound, a cembrane-type diterpenoid, is a prominent secondary metabolite found in Anisomeles indica (L.) Kuntze.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This guide outlines a robust and efficient protocol for the isolation of high-purity this compound and provides insights into its mechanism of action through various signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound from Anisomeles indica.

Table 1: Extraction Yield and this compound Content

| Extraction Solvent (Ethanol:Water) | Extraction Yield (% w/w) | This compound Content in Extract (%) |

| 0:100 (Water) | Not specified | Low |

| 50:50 | 21.26 - 22.57 | 28.52 - 28.63 |

| 75:25 | 21.26 - 22.57 | 28.52 - 28.63 |

| 95:5 | Not specified in yield table, but selected as optimal | 35.9 |

Data compiled from a study by Lien et al. (2022).[1]

Table 2: Purification of this compound from 95% Ethanol Extract

| Purification Step | Purity of this compound (%) | Final Yield (mg/g of dried plant powder) |

| n-Hexane Fractionation | 35.9 | Not applicable |

| Centrifugal Partition Chromatography (CPC) | >95.0 (specifically 95.6) | 0.29 ± 0.02 |

Data compiled from a study by Lien et al. (2022).[1]

Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

| AGS (Human Gastric Cancer) | 24 | 13.02 |

| AGS (Human Gastric Cancer) | 48 | 6.18 |

| PANC-1 (Pancreatic Cancer) | 24 | 4.14 |

| Mia-PaCa2 (Pancreatic Cancer) | 24 | 6.11 |

| HPDE-E6E7 (Pancreatic Duct Epithelial) | 24 | 9.83 |

Data for AGS cells from Lien et al. (2022)[1][3] and for Pancreatic cells from a 2016 study.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.

-

Plant Material Preparation : The aerial parts of Anisomeles indica are collected, air-dried, and then oven-dried at 50°C. The dried material is pulverized to a 40-mesh powder.[1]

-

Solvent Extraction :

-

Solvent Partitioning : The crude 95% ethanol extract is sequentially partitioned with solvents of different polarities. The n-hexane fraction, which is enriched with this compound (approximately 35.9% purity), is collected for further purification.[1][3]

-

Centrifugal Partition Chromatography (CPC) :

-

Solvent System Selection : A two-phase solvent system of n-hexane:ethyl acetate:methanol:water (1.0:1.0:1.0:1.0, v/v/v/v) is used.[1][3]

-

CPC Operation :

-

The CPC column is first filled with the lower aqueous phase (stationary phase).[1]

-

The n-hexane fraction (sample) is dissolved in the solvent mixture and injected into the system.[1]

-

The upper organic phase is used as the mobile phase and is pumped through the column at a flow rate of 10 mL/min.[1]

-

The elution is monitored by UV detection at 222 nm.[1]

-

-

Fraction Collection : Fractions containing pure this compound are collected, combined, and concentrated in vacuo. The resulting product is then freeze-dried to obtain this compound with a purity of over 95%.[1]

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound isolation and some of the key signaling pathways it modulates.

Caption: Experimental workflow for the isolation of this compound.

Caption: this compound-induced ROS-dependent signaling pathway.

Caption: this compound's modulation of STAT3 and NF-κB pathways.

This guide provides a solid foundation for the isolation and preliminary biological evaluation of this compound from Anisomeles indica. The detailed protocols and summarized data are intended to streamline the research process for scientists and professionals in the field of drug development. The elucidation of its signaling pathways further underscores its potential as a therapeutic agent.

References

- 1. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative Purification Method of this compound from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound of Anisomeles indica Exerts the Anticancer Potential on Pancreatic Cancer Cell Lines through STAT3 and NF-κB Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9801918B2 - Methods of treatment using extracts of Anisomeles heyneana - Google Patents [patents.google.com]

Ovatodiolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for key biological assays and a visual representation of its known signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Physicochemical Properties

This compound presents as a solid powder and exhibits a range of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |

| Molecular Weight | 328.40 g/mol | [1][2] |

| CAS Number | 3484-37-5 | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 148-150 °C | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [3] |

| Petroleum Ether | Practically insoluble | [3] |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ether | Soluble | [3] |

| Glycerol | Soluble | [3] |

| Olive Oil | Soluble | [3] |

| DMSO | Soluble | [4] |

Table 3: Spectral Data of this compound

| Spectral Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons adjacent to carbonyl and ether functionalities, and methyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for carbonyl carbons, olefinic carbons, carbons of the ether linkage, and aliphatic carbons. |

| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for C=O (carbonyl) stretching, C=C (alkene) stretching, and C-O (ether) stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of its diterpenoid lactone structure. |

Biological Activities and Signaling Pathways

This compound has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. It exerts its effects by modulating several key signaling pathways within cancer cells.

ROS-Dependent ATM/ATR Signaling Pathway

This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS leads to DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This cascade ultimately results in cell cycle arrest at the G2/M phase and apoptosis.[5][6]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for key biological assays and a visual representation of its known signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Physicochemical Properties

This compound presents as a solid powder and exhibits a range of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |

| Molecular Weight | 328.40 g/mol | [1][2] |

| CAS Number | 3484-37-5 | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 148-150 °C | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [3] |

| Petroleum Ether | Practically insoluble | [3] |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ether | Soluble | [3] |

| Glycerol | Soluble | [3] |

| Olive Oil | Soluble | [3] |

| DMSO | Soluble | [4] |

Table 3: Spectral Data of this compound

| Spectral Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons adjacent to carbonyl and ether functionalities, and methyl groups. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for carbonyl carbons, olefinic carbons, carbons of the ether linkage, and aliphatic carbons. |

| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for C=O (carbonyl) stretching, C=C (alkene) stretching, and C-O (ether) stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of its diterpenoid lactone structure. |

Biological Activities and Signaling Pathways

This compound has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. It exerts its effects by modulating several key signaling pathways within cancer cells.

ROS-Dependent ATM/ATR Signaling Pathway

This compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS leads to DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This cascade ultimately results in cell cycle arrest at the G2/M phase and apoptosis.[5][6]

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound isolated from Anisomeles indica induces cell cycle G2/M arrest and apoptosis via a ROS-dependent ATM/ATR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ovatodiolide Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis of a Promising Bioactive Diterpenoid

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica (L.) Kuntze of the Lamiaceae family, has garnered significant attention within the scientific and drug development communities.[1] This interest stems from its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the intricate biosynthetic pathway of this compound in plants is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the discovery of novel analogs with improved efficacy.

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular machinery, potential enzymatic players, and experimental methodologies required to fully elucidate this complex natural product synthesis. While the complete pathway remains an active area of research, this document consolidates the available knowledge on general diterpenoid biosynthesis and proposes a putative pathway for this compound, supported by evidence from related systems.

The General Diterpenoid Biosynthetic Pathway: A Foundation for this compound Synthesis

Diterpenoids, including this compound, are C20 isoprenoid compounds derived from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). The initial steps of terpenoid biosynthesis are well-established and occur through two primary pathways for the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. For diterpenoids, the MEP pathway is the primary source of precursors.

Precursor Biosynthesis via the MEP Pathway

The MEP pathway, located in the plastids, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of these essential C5 units.

Formation of the C20 Precursor: Geranylgeranyl Diphosphate (GGPP)

GGPP synthase (GGPPS), a prenyltransferase, catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the linear substrate for the subsequent cyclization reactions that define the vast diversity of diterpenoid skeletons.

References

The Ovatodiolide Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis of a Promising Bioactive Diterpenoid

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal plant Anisomeles indica (L.) Kuntze of the Lamiaceae family, has garnered significant attention within the scientific and drug development communities.[1] This interest stems from its diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the intricate biosynthetic pathway of this compound in plants is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and facilitating the discovery of novel analogs with improved efficacy.

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the molecular machinery, potential enzymatic players, and experimental methodologies required to fully elucidate this complex natural product synthesis. While the complete pathway remains an active area of research, this document consolidates the available knowledge on general diterpenoid biosynthesis and proposes a putative pathway for this compound, supported by evidence from related systems.

The General Diterpenoid Biosynthetic Pathway: A Foundation for this compound Synthesis

Diterpenoids, including this compound, are C20 isoprenoid compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). The initial steps of terpenoid biosynthesis are well-established and occur through two primary pathways for the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. For diterpenoids, the MEP pathway is the primary source of precursors.

Precursor Biosynthesis via the MEP Pathway

The MEP pathway, located in the plastids, utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of these essential C5 units.

Formation of the C20 Precursor: Geranylgeranyl Diphosphate (GGPP)

GGPP synthase (GGPPS), a prenyltransferase, catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP. This molecule serves as the linear substrate for the subsequent cyclization reactions that define the vast diversity of diterpenoid skeletons.

References

An In-depth Technical Guide to Ovatodiolide: Natural Variants, Derivatives, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, its natural variants, and synthetic derivatives. It delves into their biological effects, with a particular focus on anticancer properties, and elucidates the underlying mechanisms of action involving key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structures of this compound and Its Analogs

This compound and its related compounds are characterized by a cembrane-type diterpenoid skeleton. The core structure and its principal variants are presented below.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Natural Variants

Several natural analogs of this compound have been isolated from Anisomeles indica. These include:

-

Isothis compound: An isomer of this compound.

-

ent-Ovatodiolide: The enantiomer of this compound.

-

4,5-epoxy-ovatodiolide: An oxidized derivative of this compound.

-

4β,5β-dihydroxythis compound: A dihydroxylated analog of this compound.

Synthetic Derivatives

Chemical synthesis has enabled the creation of novel this compound derivatives with potentially enhanced therapeutic properties. Notable examples include:

-

ACT004: A derivative with high metabolic stability.

-

N-methylpiperazine-diepoxythis compound (NMPDOva): A synthesized compound with modifications designed to improve its pharmacological profile.

Quantitative Biological Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Variant | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | DoTc2 | Cervical Cancer | 14 | [1] |

| This compound | HeLa | Cervical Cancer | 25 | [1] |

| This compound | SiHa | Cervical Cancer | 56 | [1] |

| This compound | CaSki | Cervical Cancer | 42 | [1] |

| This compound | 786-O | Renal Cell Carcinoma | ~30 | [2] |

| This compound | Caki-1 | Renal Cell Carcinoma | ~35 | [2] |

| This compound | HK-2 (normal) | Kidney | >80 | [2] |

| This compound | Mia-PaCa2 | Pancreatic Cancer | ~5 | [3] |

| This compound | Panc-1 | Pancreatic Cancer | ~10 | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the STAT3 and NF-κB pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling cascade.

This compound's inhibitory effect on the STAT3 pathway is mediated through the suppression of the phosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase of STAT3. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT3. This, in turn, blocks the translocation of STAT3 to the nucleus and its ability to regulate the transcription of target genes involved in tumorigenesis.[4][5]

Figure 2: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, and cancer progression. This compound has been demonstrated to suppress the activation of the NF-κB pathway.

This compound's inhibitory mechanism involves the prevention of the phosphorylation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of κB (IκBα). By inhibiting IKK phosphorylation, IκBα remains bound to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent activation of pro-inflammatory and pro-survival genes.[3]

Figure 3: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Figure 4: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is tailored for the analysis of phosphorylated proteins in the STAT3 and NF-κB pathways.

Materials:

-

Cancer cell lines

-

This compound or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. Include an untreated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Figure 5: Workflow for Western Blot Analysis.

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer therapies. Their ability to modulate key signaling pathways, such as STAT3 and NF-κB, provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their chemical diversity, biological activities, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to facilitate future research in this exciting field. Further studies focusing on structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ovatodiolide: Natural Variants, Derivatives, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovatodiolide, a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, its natural variants, and synthetic derivatives. It delves into their biological effects, with a particular focus on anticancer properties, and elucidates the underlying mechanisms of action involving key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structures of this compound and Its Analogs

This compound and its related compounds are characterized by a cembrane-type diterpenoid skeleton. The core structure and its principal variants are presented below.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Natural Variants

Several natural analogs of this compound have been isolated from Anisomeles indica. These include:

-

Isothis compound: An isomer of this compound.

-

ent-Ovatodiolide: The enantiomer of this compound.

-

4,5-epoxy-ovatodiolide: An oxidized derivative of this compound.

-

4β,5β-dihydroxythis compound: A dihydroxylated analog of this compound.

Synthetic Derivatives

Chemical synthesis has enabled the creation of novel this compound derivatives with potentially enhanced therapeutic properties. Notable examples include:

-

ACT004: A derivative with high metabolic stability.

-

N-methylpiperazine-diepoxythis compound (NMPDOva): A synthesized compound with modifications designed to improve its pharmacological profile.

Quantitative Biological Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Variant | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | DoTc2 | Cervical Cancer | 14 | [1] |

| This compound | HeLa | Cervical Cancer | 25 | [1] |

| This compound | SiHa | Cervical Cancer | 56 | [1] |

| This compound | CaSki | Cervical Cancer | 42 | [1] |

| This compound | 786-O | Renal Cell Carcinoma | ~30 | [2] |

| This compound | Caki-1 | Renal Cell Carcinoma | ~35 | [2] |

| This compound | HK-2 (normal) | Kidney | >80 | [2] |

| This compound | Mia-PaCa2 | Pancreatic Cancer | ~5 | [3] |

| This compound | Panc-1 | Pancreatic Cancer | ~10 | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily the STAT3 and NF-κB pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the STAT3 signaling cascade.

This compound's inhibitory effect on the STAT3 pathway is mediated through the suppression of the phosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase of STAT3. By inhibiting JAK2 phosphorylation, this compound prevents the subsequent phosphorylation and activation of STAT3. This, in turn, blocks the translocation of STAT3 to the nucleus and its ability to regulate the transcription of target genes involved in tumorigenesis.[4][5]

Figure 2: this compound's Inhibition of the JAK2/STAT3 Signaling Pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, and cancer progression. This compound has been demonstrated to suppress the activation of the NF-κB pathway.

This compound's inhibitory mechanism involves the prevention of the phosphorylation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of κB (IκBα). By inhibiting IKK phosphorylation, IκBα remains bound to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent activation of pro-inflammatory and pro-survival genes.[3]

Figure 3: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Figure 4: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is tailored for the analysis of phosphorylated proteins in the STAT3 and NF-κB pathways.

Materials:

-

Cancer cell lines

-

This compound or its derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and grow to 70-80% confluency.

-

Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. Include an untreated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a protein assay kit.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Figure 5: Workflow for Western Blot Analysis.

Conclusion

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for the development of novel anticancer therapies. Their ability to modulate key signaling pathways, such as STAT3 and NF-κB, provides a strong rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their chemical diversity, biological activities, and mechanisms of action. The detailed experimental protocols and pathway diagrams are intended to facilitate future research in this exciting field. Further studies focusing on structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of this compound, a macrocyclic diterpenoid, as a potential inhibitor of oral cancer stem-like cells properties via the inhibition of the JAK2/STAT3/JARID1B signal circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 3484-37-5 | [1] |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2][3] |

| Molecular Weight | 328.4 g/mol | [2][3][4] |

Abstract

This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica.[4][5] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-fibrotic properties.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed experimental protocols and visual representations of key biological processes are included to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell-like phenotypes.[8][9]

Inhibition of Cell Viability and Proliferation

This compound has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| AGS | Gastric Cancer | 13.02 | 24 | [3] |

| AGS | Gastric Cancer | 6.18 | 48 | [3] |

| DoTc2 | Cervical Cancer | 14 | - | [4] |

| U-87MG | Glioblastoma | - | - | [8] |

| GBM8401 | Glioblastoma | - | - | [8] |

| A549 | Lung Cancer | - | - | [1][9] |

| H1299 | Lung Cancer | - | - | [1][9] |

| Panc-1 | Pancreatic Cancer | - | 24 | [2] |

| Mia-PaCa2 | Pancreatic Cancer | - | 24 | [2] |

| 786-O | Renal Cell Carcinoma | ~40 | 48 | [10] |

| Caki-1 | Renal Cell Carcinoma | ~40 | 48 | [10] |

| NPC-BM1 | Nasopharyngeal Carcinoma | - | - | [11] |

| NPC-BM2 | Nasopharyngeal Carcinoma | - | - | [11] |

Key Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways.

1. NF-κB and STAT3 Signaling:

This compound has been shown to suppress the activation of both NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways in pancreatic and cervical cancer cells.[2][4] This inhibition leads to the downregulation of downstream targets involved in cell proliferation, survival, and invasion, such as MMP-9 and FAK.[2]

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses nasopharyngeal cancer by targeting stem cell-like population, inducing apoptosis, inhibiting EMT and dysregulating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 3484-37-5 | [1] |

| Molecular Formula | C₂₀H₂₄O₄ | [1][2][3] |

| Molecular Weight | 328.4 g/mol | [2][3][4] |

Abstract

This compound is a macrocyclic diterpenoid isolated from the medicinal herb Anisomeles indica.[4][5] It has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and anti-fibrotic properties.[4][6][7] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed experimental protocols and visual representations of key biological processes are included to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell-like phenotypes.[8][9]

Inhibition of Cell Viability and Proliferation

This compound has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| AGS | Gastric Cancer | 13.02 | 24 | [3] |

| AGS | Gastric Cancer | 6.18 | 48 | [3] |

| DoTc2 | Cervical Cancer | 14 | - | [4] |

| U-87MG | Glioblastoma | - | - | [8] |

| GBM8401 | Glioblastoma | - | - | [8] |

| A549 | Lung Cancer | - | - | [1][9] |

| H1299 | Lung Cancer | - | - | [1][9] |

| Panc-1 | Pancreatic Cancer | - | 24 | [2] |

| Mia-PaCa2 | Pancreatic Cancer | - | 24 | [2] |

| 786-O | Renal Cell Carcinoma | ~40 | 48 | [10] |

| Caki-1 | Renal Cell Carcinoma | ~40 | 48 | [10] |

| NPC-BM1 | Nasopharyngeal Carcinoma | - | - | [11] |

| NPC-BM2 | Nasopharyngeal Carcinoma | - | - | [11] |

Key Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways.

1. NF-κB and STAT3 Signaling:

This compound has been shown to suppress the activation of both NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways in pancreatic and cervical cancer cells.[2][4] This inhibition leads to the downregulation of downstream targets involved in cell proliferation, survival, and invasion, such as MMP-9 and FAK.[2]

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses colon tumorigenesis and prevents polarization of M2 tumor-associated macrophages through YAP oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Recent Advances in Pharmacological Activities and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. This compound inhibits the oncogenicity and cancer stem cell-like phenotype of glioblastoma cells, as well as potentiate the anticancer effect of temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses nasopharyngeal cancer by targeting stem cell-like population, inducing apoptosis, inhibiting EMT and dysregulating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ovatodiolide: A Comprehensive Technical Guide on Solubility and Stability for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of ovatodiolide, a bioactive macrocyclic diterpenoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support preclinical and formulation studies.

Core Physicochemical Properties